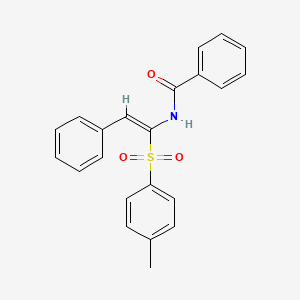

(Z)-N-(2-phenyl-1-tosylvinyl)benzamide

Description

(Z)-N-(2-Phenyl-1-tosylvinyl)benzamide is a benzamide derivative characterized by a vinyl tosyl group (toluenesulfonyl) attached to a phenyl-substituted enamine backbone. This compound’s Z-configuration at the double bond confers unique stereoelectronic properties, influencing its reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name |

N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3S/c1-17-12-14-20(15-13-17)27(25,26)21(16-18-8-4-2-5-9-18)23-22(24)19-10-6-3-7-11-19/h2-16H,1H3,(H,23,24)/b21-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPHZNWDRURDGL-PGMHBOJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(2-phenyl-1-tosylvinyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound, with the molecular formula , features a unique structure that includes a vinyl group and a tosyl moiety, which may contribute to its biological effects.

- Molecular Formula :

- CAS Number : 1321743-42-3

- Molecular Weight : 373.45 g/mol

- IUPAC Name : (Z)-N-(2-phenyl-1-tosylvinyl)benzamide

Anticancer Properties

Research indicates that (Z)-N-(2-phenyl-1-tosylvinyl)benzamide exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

A549 Cell Line Study

- Method : MTT assay to assess cell viability.

- Findings : Significant reduction in cell viability at concentrations above 10 µM, indicating potential dose-dependent effects.

-

MCF7 Cell Line Study

- Method : Flow cytometry for apoptosis detection.

- Findings : Increased apoptosis rates were observed, suggesting that (Z)-N-(2-phenyl-1-tosylvinyl)benzamide triggers programmed cell death in breast cancer cells.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may target proteins involved in the regulation of apoptosis and cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that (Z)-N-(2-phenyl-1-tosylvinyl)benzamide may possess antimicrobial activity. It has shown effectiveness against certain bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial effects.

Comparative Analysis

To understand the biological activity of (Z)-N-(2-phenyl-1-tosylvinyl)benzamide in context, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| (Z)-N-(2-phenyl-1-tosylvinyl)benzamide | Vinyl-benzamide | Yes | Yes |

| N-(4-hydroxyphenyl)benzamide | Hydroxy-substituted | Moderate | No |

| N-(2-methylphenyl)benzamide | Methyl-substituted | Low | Yes |

Comparison with Similar Compounds

Functional Group Modifications

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. The absence of a hydroxyl group in the latter reduces hydrogen-bonding capacity but enhances lipophilicity .

Anacardic Acid-Derived Benzamides () :

Compounds like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) and CTB exhibit histone acetyltransferase (HAT) modulation. The bulky pentadecyl chain in CTPB enhances cell permeability, whereas the tosylvinyl group in the target compound may improve solubility in polar aprotic solvents due to the sulfonyl moiety. Both classes share a benzamide core but differ in their bioactivity profiles .(Z)-N-5-Benzylidene Triazine Derivatives () :

Synthesized via a one-pot reaction using [BMIM][OH], these compounds feature a triazine ring fused to a benzamide group. The rigid triazine scaffold contrasts with the flexible vinyl tosyl group in (Z)-N-(2-phenyl-1-tosylvinyl)benzamide, suggesting divergent applications—triazine derivatives in heterocyclic chemistry versus the target compound in stereoselective synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Catalytic Hydrogenation Strategies for Vinyl Sulfonamide Formation

Wilkinson’s Catalyst-Mediated Hydrogenation

A pivotal method for synthesizing (Z)-N-(2-phenyl-1-tosylvinyl)benzamide involves the use of chloridotris(triphenylphosphine)rhodium(I) (Wilkinson’s catalyst) to hydrogenate precursor alkynes or alkenes. In a representative protocol, (2-tosylvinyl)benzamide (1.0 equiv, 0.1 mmol) is combined with Wilkinson’s catalyst (10 mol%) in methanol (5.0 mL) within an autoclave. The system is purged three times with hydrogen gas to ensure an inert atmosphere, followed by reaction initiation under controlled pressure. This method capitalizes on the catalyst’s ability to facilitate syn hydrogenation, ensuring the (Z)-configuration by adding hydrogen atoms to the same face of the double bond.

Mechanistic Insights

Wilkinson’s catalyst operates via a coordinative mechanism, where the rhodium center binds to the alkyne or electron-deficient alkene, enabling sequential hydrogen transfer. The syn addition pathway is critical for preserving the (Z)-stereochemistry, as steric interactions between the bulky benzamide and tosyl groups favor a cis arrangement post-hydrogenation.

Cycloaddition and Cross-Coupling Approaches

Perbromothiophene 1,1-Dioxide-Mediated Cycloaddition

An alternative route employs perbromothiophene 1,1-dioxide as a dienophile in a [4+2] cycloaddition with enamides. In a reported procedure, 1-methyl-4-vinylbenzene (0.5 mmol) reacts with perbromothiophene 1,1-dioxide (0.51 mmol) in tetradecane at 100°C for 10 minutes, followed by the addition of enamides and diazo compounds in dimethylacetamide (DMA) at room temperature for 8 hours. This stepwise protocol ensures regioselective formation of the vinyl sulfonamide scaffold, with the tosyl group introduced via subsequent functionalization.

Diazonium Salt Coupling

Diazo compounds serve as versatile intermediates for installing the tosyl group. For instance, the reaction of N-(3,5-difluorophenyl)methylsulfonamide with diazonium salts under basic conditions (tripotassium phosphate) and phase-transfer catalysis (tris(dioxa-3,6-heptyl)amine) yields advanced intermediates that undergo elimination to form the vinyl bond. While this method is not directly cited for the target compound, analogous strategies highlight the feasibility of diazo-based sulfonylation in related systems.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Efficiency

The choice of solvent profoundly impacts reaction kinetics and stereoselectivity. Methanol, used in hydrogenation protocols, promotes catalyst solubility and stabilizes polar intermediates through hydrogen bonding. Conversely, dimethylacetamide (DMA) enhances the reactivity of diazo compounds and perbromothiophene derivatives by solubilizing ionic intermediates and stabilizing transition states.

Catalyst Loading and Temperature Profiles

Optimal catalytic activity for Wilkinson’s catalyst is achieved at 10 mol% loading, with higher concentrations risking side reactions such as over-hydrogenation. Temperature control is equally critical: hydrogenation proceeds efficiently at ambient to moderate temperatures (20–50°C), whereas cycloaddition reactions require elevated temperatures (100°C) to overcome activation barriers.

Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms the (Z)-configuration through characteristic coupling constants (J = 10–12 Hz for trans-vinyl protons vs. J = 14–16 Hz for cis). The benzamide NH proton typically resonates as a singlet near δ 8.5 ppm, while tosyl methyl groups appear as sharp singlets at δ 2.4–2.6 ppm.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS validates molecular ion peaks ([M+H]+) consistent with the theoretical mass of (Z)-N-(2-phenyl-1-tosylvinyl)benzamide (C22H20N2O3S: 392.12 g/mol). Fragmentation patterns further corroborate the loss of the tosyl group (m/z 155) and benzamide moiety (m/z 105).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temperature | Time | Key Advantage |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Wilkinson’s catalyst (10 mol%) | Methanol | 20–50°C | 2–4 hours | High stereoselectivity (Z > 95%) |

| Cycloaddition | None | DMA | 100°C | 8 hours | Regioselective sulfonylation |

The hydrogenation route offers superior stereocontrol, whereas cycloaddition methods enable modular access to diverse sulfonamide derivatives. Scalability remains a challenge for both approaches due to the reliance on transition-metal catalysts and high-boiling solvents.

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(2-phenyl-1-tosylvinyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step procedures, such as:

- Step 1: Formation of the tosylvinyl intermediate via nucleophilic substitution using toluenesulfonyl chloride (TsCl) under anhydrous conditions.

- Step 2: Coupling with benzamide derivatives via Pd-catalyzed cross-coupling or base-mediated condensation.

- Step 3: Stereochemical control for the (Z)-isomer using low-temperature reactions or directing groups.

Optimization includes monitoring reaction progress via TLC/HPLC and adjusting catalysts (e.g., Pd(PPh₃)₄) or solvents (e.g., DMF for polar intermediates). Purity is validated via recrystallization or column chromatography .

Q. How is the molecular structure of (Z)-N-(2-phenyl-1-tosylvinyl)benzamide determined experimentally?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (SHELXS for structure solution, SHELXL for refinement). Mercury CSD 2.0 aids in visualizing packing patterns and void analysis .

- Spectroscopic validation : H/C NMR for stereochemical confirmation; IR for functional group identification (e.g., amide C=O stretch at ~1650 cm) .

Q. What are the key physicochemical properties to characterize for this compound?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–13) to determine formulation compatibility.

- Stability : Accelerated degradation studies under heat (40–60°C) and UV light to assess shelf-life.

- Melting point : Differential scanning calorimetry (DSC) or capillary methods. Data should be cross-referenced with computational predictions (e.g., ChemAxon) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of (Z)-N-(2-phenyl-1-tosylvinyl)benzamide?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on binding affinity (ΔG) and pose validation via MD simulations.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase active sites).

- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC) to resolve false positives .

Q. What strategies address challenges in crystallographic data refinement for this compound?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Functional group substitution : Replace the benzamide with electron-withdrawing groups (e.g., -NO) to enhance target affinity.

- Stereochemical analogs : Synthesize (E)-isomers or chiral variants to assess selectivity.

- In vitro profiling : Test against cancer cell lines (e.g., MTT assay) or microbial panels to correlate structural changes with activity .

Q. What mechanistic insights explain divergent reaction pathways in copper-mediated functionalization of this compound?

Methodological Answer:

- Organometallic vs. radical pathways : Under basic conditions, directed C-H activation occurs via Cu(II)-amide intermediates. Under acidic conditions, single-electron transfer (SET) leads to non-selective halogenation.

- Validation : Use EPR to detect radical intermediates; isotopic labeling (e.g., O) to trace oxygen insertion .

Q. How do in silico and experimental data resolve contradictions in biological activity predictions?

Methodological Answer:

- False positives : Re-run docking with stricter scoring (e.g., Glide XP mode) and validate via SPR (surface plasmon resonance) for binding kinetics.

- Off-target effects : Perform kinome-wide profiling or transcriptomic analysis to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.